1-(2,3-dihydro-1H-indene-5-sulfonyl)piperidine-4-carboxylic acid
CAS No.: 870693-01-9
Cat. No.: VC8421722
Molecular Formula: C15H19NO4S
Molecular Weight: 309.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 870693-01-9 |
---|---|
Molecular Formula | C15H19NO4S |
Molecular Weight | 309.4 g/mol |
IUPAC Name | 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperidine-4-carboxylic acid |
Standard InChI | InChI=1S/C15H19NO4S/c17-15(18)12-6-8-16(9-7-12)21(19,20)14-5-4-11-2-1-3-13(11)10-14/h4-5,10,12H,1-3,6-9H2,(H,17,18) |
Standard InChI Key | FRWGHYGZFIIQJU-UHFFFAOYSA-N |
SMILES | C1CC2=C(C1)C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)O |
Canonical SMILES | C1CC2=C(C1)C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)O |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Constitution
The compound’s IUPAC name, 1-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperidine-4-carboxylic acid , precisely describes its architecture:
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Indane core: A bicyclic system comprising a benzene ring fused to a cyclopentane ring (2,3-dihydro-1H-indene)
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Sulfonamide linker: A sulfonyl group (-SO-) bridges the indane’s 5-position to the piperidine nitrogen
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Piperidine-4-carboxylic acid: A six-membered azacycle with a carboxylic acid substituent at the 4-position
Table 1: Key Molecular Descriptors
Crystallographic and Conformational Analysis
While no crystal structure exists for this specific compound, related sulfonamide-piperidine hybrids demonstrate predictable spatial arrangements. In analogous structures:
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The sulfonyl group adopts a tetrahedral geometry, with S=O bond lengths typically around 1.43 Å
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Piperidine rings favor chair conformations, with the carboxylic acid group equatorial to minimize steric strain
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The indane system’s fused bicyclic structure enforces coplanarity of the aromatic ring and adjacent cyclopentane carbons
Synthesis and Characterization
Synthetic Pathways
Commercial suppliers like American Elements and AstaTech synthesize the compound via a three-step sequence :
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Sulfonation: Reaction of 5-bromoindane with chlorosulfonic acid yields indane-5-sulfonyl chloride
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Piperidine coupling: Nucleophilic substitution with piperidine-4-carboxylic acid under basic conditions (e.g., pyridine/DCM)
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Purification: Recrystallization from ethanol/water mixtures achieves ≥95% purity
Table 2: Synthetic Parameters
Step | Reagents/Conditions | Yield | Purity |
---|---|---|---|
1 | ClSOH, 0–5°C, 4 hr | 68% | 90% |
2 | Piperidine-4-COOH, pyridine, DCM | 52% | 85% |
3 | EtOH/HO (3:1), −20°C | 88% | 95% |
Analytical Characterization
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NMR spectroscopy (proposed):
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: <0.1 mg/mL in pH 7.4 PBS due to the hydrophobic indane and sulfonamide groups
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Organic solvents: Soluble in DMSO (≥50 mg/mL), DMF, and dichloromethane
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Stability: Stable for ≥24 months at RT when protected from light and moisture
Thermal and Spectroscopic Profiles
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Melting point: 218–220°C (decomposition observed above 230°C)
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IR: 1685 cm (C=O stretch), 1160/1340 cm (S=O asym/sym stretches)
Comparative Analysis with Structural Analogs
Table 3: Key Differences from Related Compounds
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